molecular formula C14H21NO3S B1589651 (N-Crotonyl)-(2R)-bornane-10,2-sultam CAS No. 94668-55-0

(N-Crotonyl)-(2R)-bornane-10,2-sultam

Cat. No. B1589651
CAS RN: 94668-55-0
M. Wt: 283.39 g/mol
InChI Key: BKPQKSSKLBTRJO-MNKRUUAMSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and various forms of spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would depend on its specific structure and the conditions under which it’s reacted. For example, crotonyl groups can participate in various reactions, including Diels–Alder reactions . Lysine metabolism has also been linked to crotonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would be determined by its specific structure. Techniques such as UV–Vis spectroscopy, Fourier transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) could be used to analyze these properties .

Safety And Hazards

The safety and hazards associated with a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future directions for research on a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would depend on its potential applications. For instance, if it’s found to have significant biological activity, it could be studied further for potential therapeutic uses .

properties

IUPAC Name

(E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPQKSSKLBTRJO-MNKRUUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448959
Record name (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-Crotonyl)-(2R)-bornane-10,2-sultam

CAS RN

94668-55-0
Record name (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(2-Butenoyl)-2,10-camphorsultam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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